1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 2-ethylphenyl group at position 1 and a 4-methylpyrimidin-2-yl sulfanyl moiety at position 2.
Properties
CAS No. |
4620-51-3 |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-3-12-6-4-5-7-13(12)20-15(21)10-14(16(20)22)23-17-18-9-8-11(2)19-17/h4-9,14H,3,10H2,1-2H3 |
InChI Key |
ZNUNNGXPMSUIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C |
solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of the Ethylphenyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 2-ethylphenyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methylpyrimidinylsulfanyl Group: This is typically done through a nucleophilic substitution reaction where the pyrrolidine-2,5-dione derivative reacts with 4-methylpyrimidin-2-thiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The pyrrolidine-2,5-dione scaffold is common among analogues, but substituents critically determine biological activity and pharmacokinetics:
*Estimated based on structural similarity.
Key Observations:
- The 2-ethylphenyl group increases lipophilicity (logP) relative to 4-methylphenyl or 4-fluorophenyl analogues, which could improve blood-brain barrier penetration but reduce aqueous solubility .
- Linker Influence: Derivatives with methylene linkers (e.g., three-carbon chains) between the pyrrolidine-2,5-dione core and aromatic moieties show higher anticonvulsant activity than those with acetamide linkers .
Pharmacokinetic and Physicochemical Properties
Using Veber’s rules for oral bioavailability :
*Estimated based on structural analysis.
- The target compound’s PSA (~90–110 Ų) and rotatable bond count (~5–7) suggest favorable absorption, aligning with Veber’s criteria for rat bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
Biological Activity
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.40 g/mol
- CAS Number : 4620-51-3
- Physical State : Solid
- Density : 1.33 g/cm³
- Melting Point : 310 °C
The compound is hypothesized to interact with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Its structure suggests potential interactions with proteins involved in cancer biology, particularly MDM2 (Murine Double Minute 2), which plays a critical role in regulating p53 activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of MDM2 by structurally related compounds has been documented, leading to the activation of p53 and subsequent apoptosis in cancer cells .
Case Studies and Experimental Findings
-
MDM2 Inhibition :
- A study demonstrated that structurally analogous compounds showed high binding affinity to MDM2, with IC50 values below 1 nM, leading to effective tumor regression in xenograft models .
- The compound's ability to induce apoptosis was evidenced by increased levels of cleaved PARP and caspase-3 in treated tumor tissues.
- Cell Growth Inhibition :
- Pharmacokinetic Properties :
Data Summary
| Compound Name | IC50 (μM) | Target | Effect |
|---|---|---|---|
| Compound 32 | 0.22 | MDM2 | Antiproliferative |
| Compound 33 | 0.15 | MDM2 | Apoptosis induction |
| Compound 38 | 0.24 | MDM2 | Tumor regression |
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